molecular formula C21H14N2O2 B13128481 1-Amino-2-[(phenylimino)methyl]anthraquinone CAS No. 21810-19-5

1-Amino-2-[(phenylimino)methyl]anthraquinone

Cat. No.: B13128481
CAS No.: 21810-19-5
M. Wt: 326.3 g/mol
InChI Key: XKHYBYCPDSPUIG-UHFFFAOYSA-N
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Description

1-Amino-2-[(phenylimino)methyl]anthraquinone is an organic compound with the molecular formula C21H14N2O2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is characterized by the presence of an amino group and a phenylimino group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-[(phenylimino)methyl]anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1- or 2-amino anthraquinones with triethyl orthoformate and CH-acid compounds. The reaction is typically carried out under mild conditions, without the use of solvents or catalysts, at a temperature of around 50°C. This method yields the desired product in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free and catalyst-free conditions, are likely to be applied to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-[(phenylimino)methyl]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and phenylimino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1-Amino-2-[(phenylimino)methyl]anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

    Biology: Investigated for its potential use in biological staining and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of high-performance materials and as a component in organic electronics.

Mechanism of Action

The mechanism of action of 1-amino-2-[(phenylimino)methyl]anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methyl-anthraquinone: Another derivative of anthraquinone with similar structural features but different functional groups.

    1-Amino-9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde: A compound with a similar anthraquinone core but different substituents.

Uniqueness

1-Amino-2-[(phenylimino)methyl]anthraquinone is unique due to its specific combination of amino and phenylimino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and pigments with specific color properties.

Properties

CAS No.

21810-19-5

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

1-amino-2-(phenyliminomethyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14N2O2/c22-19-13(12-23-14-6-2-1-3-7-14)10-11-17-18(19)21(25)16-9-5-4-8-15(16)20(17)24/h1-12H,22H2

InChI Key

XKHYBYCPDSPUIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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